molecular formula C7H9N3O2 B13486785 3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13486785
M. Wt: 167.17 g/mol
InChI Key: ASESFLADQKIIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The azidomethyl group in this compound introduces a reactive azide functionality, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in the presence of a suitable solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Aminomethyl Derivatives: Formed via reduction of the azide group.

    Triazole Derivatives: Formed via cycloaddition reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is primarily determined by the reactivity of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which can interact with various biological targets. Additionally, the reduction of the azide group to an amine can lead to the formation of bioactive amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and allows for the formation of triazole rings through cycloaddition reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

3-(azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c8-10-9-4-6-1-7(2-6,3-6)5(11)12/h1-4H2,(H,11,12)

InChI Key

ASESFLADQKIIHI-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.